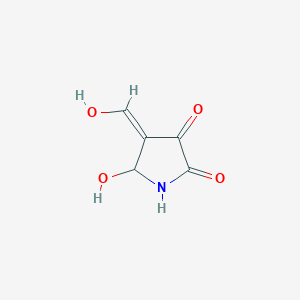
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The presence of hydroxyl and hydroxymethylene groups in its structure makes it a unique compound with potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione typically involves the construction of the pyrrolidine-2,3-dione core followed by functionalization at the 4 and 5 positions. One common method involves the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized to form the pyrrolidine-2,3-dione core . The hydroxyl and hydroxymethylene groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyl and hydroxymethylene groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,3-dione: Lacks the hydroxyl and hydroxymethylene groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2,3-dioxopyrrolidine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is unique due to the presence of both hydroxyl and hydroxymethylene groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in both chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C5H5NO4 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
(4E)-5-hydroxy-4-(hydroxymethylidene)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1,4,7,9H,(H,6,10)/b2-1- |
Clé InChI |
QBSHBZZBYDYWOL-UPHRSURJSA-N |
SMILES isomérique |
C(=C/1\C(NC(=O)C1=O)O)\O |
SMILES canonique |
C(=C1C(NC(=O)C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


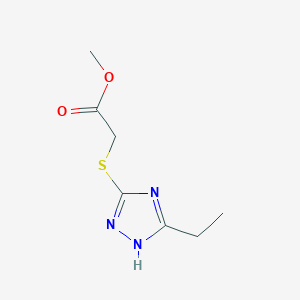
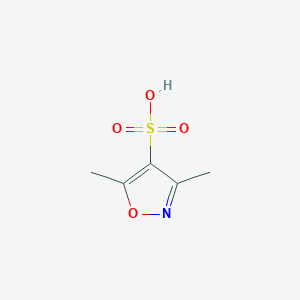
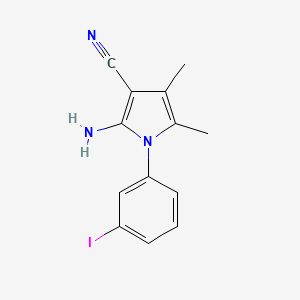
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

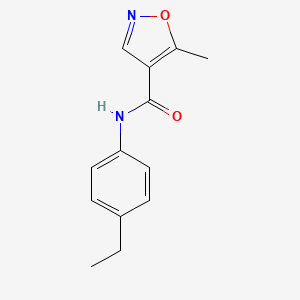
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)


![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
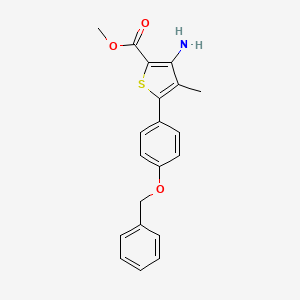
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
